molecular formula C30H39N5O6 B2421924 Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896386-01-9

Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

カタログ番号: B2421924
CAS番号: 896386-01-9
分子量: 565.671
InChIキー: ZZWDNCLNOWWYBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C30H39N5O6 and its molecular weight is 565.671. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

896386-01-9

分子式

C30H39N5O6

分子量

565.671

IUPAC名

methyl 3-[6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C30H39N5O6/c1-40-24-11-9-23(10-12-24)34-19-17-33(18-20-34)15-6-14-31-27(36)7-4-3-5-16-35-28(37)25-13-8-22(29(38)41-2)21-26(25)32-30(35)39/h8-13,21H,3-7,14-20H2,1-2H3,(H,31,36)(H,32,39)

InChIキー

ZZWDNCLNOWWYBS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O

溶解性

not available

製品の起源

United States

生物活性

Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure typical of quinazoline derivatives, which are known for their diverse biological activities. The presence of the piperazine moiety is particularly significant as it often enhances receptor binding and bioactivity.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. For instance, compounds similar to this compound have been shown to target specific signaling pathways involved in cancer cell survival.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AMCF-710Apoptosis induction
Study BA54915Cell cycle arrest
Study CHeLa12Inhibition of EGFR

Neuropharmacological Effects

The piperazine group in the compound is associated with neuropharmacological effects. Research indicates that derivatives can act as antagonists or agonists at various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.

Case Study: D3 Receptor Affinity
In a study focusing on D3 receptor affinity modifications in similar piperazine compounds, it was found that certain structural modifications led to enhanced selectivity and potency at the D3 receptor compared to D2 receptors . This suggests potential applications in treating neurological disorders such as schizophrenia or depression.

Receptor Interaction

The biological activity of this compound is primarily mediated through its interaction with various receptors:

  • Dopamine Receptors : The compound may selectively bind to D3 receptors, influencing dopaminergic signaling pathways.
  • Serotonin Receptors : Modifications in the piperazine structure can enhance binding affinity to serotonin receptors, impacting mood regulation.
  • EGFR Pathway : Inhibition of epidermal growth factor receptor (EGFR) signaling has been implicated in its anticancer properties.

Q & A

Q. What are the key synthetic pathways for synthesizing Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the quinazoline core. Key steps include:

  • Quinazoline Core Formation : Condensation of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline scaffold .
  • Piperazine Substitution : Introduction of the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution or coupling reactions, often using propylamine linkers to connect the piperazine and quinazoline units .
  • Esterification : Final carboxylate esterification using methanol under catalytic acidic or basic conditions to yield the methyl ester .

Methodological Tip : Optimize reaction yields by controlling solvent polarity (e.g., DMF for coupling steps) and temperature (60–80°C for nucleophilic substitutions). Monitor intermediates via TLC or LC-MS .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the quinazoline core (δ 7.5–8.5 ppm for aromatic protons) and piperazine linkages (δ 2.5–3.5 ppm for N-CH₂ protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve synthetic byproducts .
  • Mass Spectrometry (HR-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 621.2) and fragment patterns to verify substituent connectivity .

Q. What biological activities are associated with quinazoline derivatives, and how do structural features influence these activities?

Quinazoline derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties. Key structure-activity relationships (SAR) include:

  • Piperazine Moieties : Enhance solubility and receptor binding via hydrogen bonding with biological targets (e.g., kinase active sites) .
  • Methoxy Groups : Improve lipophilicity and bioavailability, as seen in analogs with 4-methoxyphenyl substitutions .
  • Carbonyl Linkers : The 6-oxohexyl chain may facilitate membrane permeability through flexible hydrophobic interactions .

Methodological Tip : Use in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to profile bioactivity. Compare results with structural analogs to isolate critical functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of the piperazine-quinazoline conjugate?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in piperazine coupling steps, improving yields by 15–20% .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig couplings or EDCI/HOBt for carbodiimide-mediated amide formations .
  • Temperature Gradients : Gradual heating (40°C → 80°C) reduces side reactions during cyclization steps .

Data Contradiction Note : Conflicting yields (e.g., 50% vs. 70%) in literature may arise from residual moisture in solvents or incomplete purification. Always dry solvents over molecular sieves and use flash chromatography for intermediates .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Molecular Docking : Use AutoDock Vina to predict binding poses of the compound in target proteins (e.g., EGFR kinase). The piperazine moiety often anchors in the ATP-binding pocket .
  • DFT Studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the quinazoline carbonyls are critical for hydrogen bonding with catalytic lysine residues .
  • ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–3) and P-glycoprotein substrate risks, guiding substituent modifications .

Methodological Tip : Validate computational findings with crystallography (e.g., X-ray data in ) or mutagenesis studies to confirm key interactions.

Q. How should researchers resolve contradictions in bioassay data between similar quinazoline derivatives?

  • Assay Standardization : Variability in IC₅₀ values (e.g., 1 µM vs. 10 µM) may stem from differences in cell lines or serum concentrations. Use standardized protocols (e.g., NCI-60 panel for anticancer screening) .
  • Metabolic Stability Testing : Hepatic microsome assays identify rapid degradation of ester groups, which may explain reduced in vivo efficacy despite strong in vitro activity .
  • Structural Analog Comparison : Compare methyl ester vs. carboxylic acid derivatives to assess the impact of ester hydrolysis on activity .

Q. What strategies are effective for studying the metabolic pathways of this compound?

  • Radiolabeling : Incorporate ¹⁴C at the methoxy group or quinazoline core to track metabolic fate in rodent models .
  • LC-MS/MS Metabolomics : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites using fragmentation patterns .
  • CYP Enzyme Screening : Incubate with human liver microsomes + CYP inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint dominant metabolic pathways .

Advanced Note : The 4-methoxyphenyl group may undergo demethylation to a hydroxylated metabolite, which could alter toxicity profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。